molecular formula C64H82N18O13 B344507 Triptorelin CAS No. 57773-63-4

Triptorelin

Cat. No. B344507
CAS RN: 57773-63-4
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-PGBVPBMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It has greater potency than endogenous LHRH and reversibly represses gonadotropin secretion . It is used to treat advanced prostate cancer in men . It is similar to the hormone normally released from the hypothalamus gland in the brain .


Synthesis Analysis

The synthesis of Triptorelin involves a series of chemical reactions. A study describes a method for simultaneous determination of Triptorelin and testosterone in rat plasma by solid-phase extraction and liquid chromatography–tandem mass spectrometry . Another study mentions the use of two internal standards, leuprolide and testosterone-13C3, for individual quantitation of Triptorelin and testosterone .


Molecular Structure Analysis

Triptorelin has a molecular formula of C64H82N18O13 and a molecular weight of 1311.47 .


Chemical Reactions Analysis

Triptorelin is a potent inhibitor of gonadotropin secretion when given continuously and in therapeutic doses . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in circulating levels of these hormones .


Physical And Chemical Properties Analysis

Triptorelin has a molecular weight of 1371.52 and is a solid at room temperature . It has a melting point of >180°C and a density of 1.52±0.1 g/cm3 .

Scientific Research Applications

  • Doping Detection

    • Field : Sports Medicine, Anti-Doping Research
    • Application Summary : Triptorelin, a synthetic gonadotropin-releasing hormone (GnRH), is on the World Anti-Doping Agency (WADA) list of prohibited substances . Its misuse can be detected in athletes through urine analysis .
    • Methods : The detection involves analyzing excreted urine from subjects treated with Triptorelin using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) .
    • Results : A new metabolite of Triptorelin was discovered in the urine of all subjects up to 1 month after Triptorelin administration . This can be used as supporting evidence of Triptorelin misuse in athletes .
  • Sustained In-Vivo Release

    • Field : Pharmacokinetics, Drug Delivery Systems
    • Application Summary : Triptorelin acetate can be encapsulated into silica microparticles to form an injectable silica-triptorelin acetate depot for sustained in-vivo release .
    • Methods : The encapsulation involves spray-drying a mixture of colloidal silica sol and triptorelin acetate solution . The resulting microparticles are then combined with another silica sol containing silica nanoparticles .
    • Results : The silica-triptorelin acetate depot showed a comparable sustained triptorelin release and equivalent pharmacodynamic effect as the Pamorelin® injections .
  • Treatment of Hormone-Responsive Cancers

    • Field : Oncology
    • Application Summary : Triptorelin is used in the treatment of hormone-responsive cancers like prostate cancer and early breast cancer .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by stopping messages from a part of the brain called the hypothalamus that tells the pituitary gland to produce luteinizing hormone .
    • Results : Triptorelin can shrink the cancer or slow its growth .
  • Treatment of Endometriosis

    • Field : Gynecology
    • Application Summary : Triptorelin is used to treat endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by stopping the production of estrogen, causing the endometrial implants to become inactive and degenerate .
    • Results : Most women will stop bleeding within 2 months of starting treatment and notice an improvement in symptoms within 4–8 weeks .
  • Treatment of Precocious Puberty

    • Field : Pediatric Endocrinology
    • Application Summary : Triptorelin is used to treat central precocious puberty, a condition causing children to enter puberty too soon .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by suppressing the production of certain hormones that trigger early puberty .
    • Results : Triptorelin effectively delays the onset of puberty in affected children .
  • Fertility Treatments

    • Field : Reproductive Medicine
    • Application Summary : Triptorelin is used in assisted reproductive technology (ART) to manage fertility issues . It helps regulate ovulation and improve the chances of successful conception .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by regulating the release of sex hormones, thus controlling the menstrual cycle .
    • Results : Triptorelin has been found to be effective in preserving fertility in young women undergoing chemotherapy .
  • Androgen Deprivation Therapy for Prostate Cancer

    • Field : Oncology
    • Application Summary : Triptorelin is a first-line hormonal therapy that has demonstrated efficacy and safety in clinical trials of patients with locally advanced non-metastatic or metastatic prostate cancer . It is used as part of Androgen Deprivation Therapy (ADT), which is the mainstay palliative treatment for men with locally advanced and metastatic prostate cancer .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by reducing testosterone to levels obtained by surgical castration .
    • Results : The use of Triptorelin in ADT has shown to be effective in reducing the progression of prostate cancer .
  • Controlled Drug Delivery

    • Field : Pharmacology
    • Application Summary : Triptorelin acetate can be encapsulated into silica nanoparticles to form a controlled drug delivery system .
    • Methods : The encapsulation involves spray-drying a mixture of colloidal silica sol and triptorelin acetate solution . The resulting nanoparticles are then combined with another silica sol containing silica nanoparticles .
    • Results : The silica-triptorelin acetate nanoparticles showed a sustained release of triptorelin, providing a controlled drug delivery system .
  • Adjuvant Anticancer Therapy in Early Breast Cancer

    • Field : Oncology
    • Application Summary : Triptorelin has been approved in the EU as an adjuvant treatment in combination with tamoxifen or an aromatase inhibitor, of endocrine-responsive, early-stage breast cancer in women at high risk of recurrence who are confirmed as premenopausal after completion of chemotherapy .
    • Methods : Triptorelin is administered as an injection into a muscle . It works by reducing estrogen levels, which some breast cancers depend on to grow .
    • Results : The use of Triptorelin in combination with tamoxifen or an aromatase inhibitor has shown to be effective in reducing the risk of recurrence and improving survival in premenopausal women with early-stage operable breast cancer .
  • Controlled Drug Delivery

    • Field : Pharmacology
    • Application Summary : Triptorelin acetate can be encapsulated into poly (DL-lactide-co-glycolide) [PLG] for controlled drug delivery . The release of the drug from the polymer matrix is activated by the hydrolysis-induced degradation of polymer chains, and the rate of drug delivery is controlled by the kinetics of hydrolysis .
    • Methods : The encapsulation involves spray-drying a mixture of colloidal silica sol and triptorelin acetate solution . The resulting microparticles are then combined with another silica sol containing silica nanoparticles .
    • Results : The controlled and sustained delivery of triptorelin acetate was analyzed both in vitro and in vivo .

Safety And Hazards

Triptorelin may damage fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048375
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triptorelin

CAS RN

57773-63-4
Record name Triptorelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptorelin
Reactant of Route 2
Reactant of Route 2
Triptorelin
Reactant of Route 3
Reactant of Route 3
Triptorelin
Reactant of Route 4
Reactant of Route 4
Triptorelin
Reactant of Route 5
Reactant of Route 5
Triptorelin
Reactant of Route 6
Reactant of Route 6
Triptorelin

Citations

For This Compound
18,300
Citations
AS Merseburger, MC Hupe - Advances in therapy, 2016 - Springer
… Following promising data from early trials of depot formulations of triptorelin [37], the ability of the triptorelin 3.75 mg 1-month and the triptorelin 11.25 mg 3-month formulations to …
Number of citations: 54 link.springer.com
G Ploussard, P Mongiat-Artus - Future oncology, 2013 - Future Medicine
… data on the GnRH agonist triptorelin long-duration and … (≤50 ng/dl) with all triptorelin formulations. Moreover, using a … with the 6-month triptorelin formulation. The new formulation was …
Number of citations: 30 www.futuremedicine.com
…, South African Triptorelin Study Group - BJU …, 2003 - Wiley Online Library
OBJECTIVE To compare the efficacy of monthly administrations of the luteinizing hormone‐releasing hormone agonists triptorelin pamoate and leuprolide acetate to induce and …
MD Agneta Bergqvist, MD Thorbjörn Bergh… - Fertility and sterility, 1998 - Elsevier
… of triptorelin treatment compared to placebo. The extent of endometriotic lesions was reduced 50% during triptorelin … was reduced 45% during triptorelin treatment but was unchanged …
Number of citations: 128 www.sciencedirect.com
U Leone Roberti Maggiore, C Scala… - Expert opinion on …, 2014 - Taylor & Francis
… and pharmacodynamics of triptorelin and gives the readers a … demonstrate the efficacy of triptorelin in improving pain … the pre-operative administration of triptorelin prior to surgical …
Number of citations: 20 www.tandfonline.com
L Del Mastro, L Boni, A Michelotti, T Gamucci, N Olmeo… - Jama, 2011 - jamanetwork.com
… menopause in the group treated with chemotherapy plus triptorelin. The intention-to-treat … alone or combined with triptorelin. Triptorelin was administered intramuscularly at a dose of …
Number of citations: 446 jamanetwork.com
M Lambertini, L Boni, A Michelotti, T Gamucci, T Scotto… - Jama, 2015 - jamanetwork.com
Importance Whether the administration of luteinizing hormone–releasing hormone analogues (LHRHa) during chemotherapy is a reliable strategy to preserve ovarian function is …
Number of citations: 215 jamanetwork.com
European Middle East Orgalutran® Study … - Human …, 2001 - academic.oup.com
… and 1370 pg/ml in the ganirelix and triptorelin groups respectively. Per attempt, 7.9 and 9.6 … triptorelin groups respectively. The fertilization rates (64.0% ganirelix and 64.9% triptorelin) …
Number of citations: 313 academic.oup.com
RMJ Janssens, CB Lambalk… - Human …, 2000 - academic.oup.com
… the triptorelin acetate-treated patients. There were significantly more oocytes and embryos in the 50 and 100 μg triptorelin … daily administration of 15 μg triptorelin is sufficient to prevent a …
Number of citations: 210 academic.oup.com
T Cheung, KW Lo, CW Lam, W Lau, PK Lam - Fertility and sterility, 2000 - Elsevier
… The three commonly used depot preparations, namely leuprolide acetate, triptorelin… triptorelin and leuprorelin acetate has been conducted in patients with prostate cancer, and triptorelin …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.